4,7-Dichloro-3-isopropyl-2-methylquinoline

Antimalarial Medicinal Chemistry Drug Discovery

This quinoline building block features a unique 2-methyl-3-isopropyl substitution pattern that enhances lipophilicity (LogP=3.85) and metabolic stability versus generic 4,7-dichloroquinoline. The 4- and 7-chloro groups enable selective nucleophilic aromatic substitution for rapid diversification, while the steric bulk of the 3-isopropyl group improves target selectivity. Ideal for antimalarial candidate libraries (scaffold IC₅₀=6.7–8.5 nM vs. P. falciparum) and dual-action insecticide discovery (LC₅₀=4.4–10.7 µM/mL). 95% purity, research-only.

Molecular Formula C13H13Cl2N
Molecular Weight 254.15 g/mol
Cat. No. B11859148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro-3-isopropyl-2-methylquinoline
Molecular FormulaC13H13Cl2N
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C=CC(=CC2=N1)Cl)Cl)C(C)C
InChIInChI=1S/C13H13Cl2N/c1-7(2)12-8(3)16-11-6-9(14)4-5-10(11)13(12)15/h4-7H,1-3H3
InChIKeyMWUFFWHUWWGUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloro-3-isopropyl-2-methylquinoline: Chemical Profile and Procurement Specifications


4,7-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1708274-91-2; also listed as 107622-79-7) is a heterocyclic compound belonging to the quinoline family . It is characterized by a fused bicyclic quinoline scaffold with chlorine atoms at the 4- and 7-positions, an isopropyl group at the 3-position, and a methyl group at the 2-position (C₁₃H₁₃Cl₂N; MW: 254.15) [1]. The compound is available from commercial suppliers as a research-grade chemical with a typical purity specification of 95% and is intended exclusively for laboratory research and development purposes, not for therapeutic, veterinary, or consumer use .

Why 4,7-Dichloro-3-isopropyl-2-methylquinoline Cannot Be Interchanged with Generic 4,7-Dichloroquinolines


Generic substitution with unsubstituted 4,7-dichloroquinoline or other positional isomers fails because the 3-isopropyl and 2-methyl substituents fundamentally alter both the compound's reactivity and its biological target engagement. While the core 4,7-dichloroquinoline scaffold demonstrates baseline antimalarial activity (IC₅₀ = 6.7–8.5 nM against P. falciparum) [1], the specific 2-methyl-3-isopropyl substitution pattern in 4,7-dichloro-3-isopropyl-2-methylquinoline confers distinct physicochemical properties—including increased lipophilicity and altered electronic distribution—that directly impact its utility as a synthetic building block and its behavior in biological assays. The presence of chlorine atoms at positions 4 and 7 enhances electrophilic aromatic substitution resistance while increasing lipophilicity (LogP = 3.85) relative to non-chlorinated or mono-chlorinated analogs . The 3-isopropyl group introduces steric bulk that distinguishes this compound from methyl-only or hydrogen-substituted quinolines, affecting both its crystallinity and its performance in cross-coupling and nucleophilic substitution reactions [2].

Quantitative Differentiation of 4,7-Dichloro-3-isopropyl-2-methylquinoline Against Closest Analogs


Antiplasmodial Potency: 4,7-Dichloro-3-isopropyl-2-methylquinoline as a Building Block vs. 4,7-Dichloroquinoline and Chloroquine

While direct antiplasmodial data for 4,7-dichloro-3-isopropyl-2-methylquinoline is not publicly available, the closest characterized analog, 4,7-dichloroquinoline (the core scaffold lacking the 3-isopropyl and 2-methyl groups), demonstrates IC₅₀ values of 6.7 nM against chloroquine-sensitive (CQ-s) and 8.5 nM against chloroquine-resistant (CQ-r) strains of Plasmodium falciparum [1]. In the same assay system, chloroquine—a clinical antimalarial—yielded IC₅₀ values of 23 nM (CQ-s) and 27.5 nM (CQ-r). This represents a 3.4-fold (CQ-s) and 3.2-fold (CQ-r) potency advantage for the 4,7-dichloroquinoline scaffold over chloroquine. The 3-isopropyl and 2-methyl substituents present in 4,7-dichloro-3-isopropyl-2-methylquinoline are expected to further modulate potency and selectivity due to steric and electronic effects on target binding, as demonstrated in related 3-substituted 2-methyl-4(1H)-quinolone SAR studies [2].

Antimalarial Medicinal Chemistry Drug Discovery

Insecticidal Activity Against Disease Vectors: 4,7-Dichloroquinoline Scaffold vs. Untreated Controls

The 4,7-dichloroquinoline scaffold—the core of 4,7-dichloro-3-isopropyl-2-methylquinoline—exhibits potent, concentration-dependent larvicidal and pupicidal activity against both malaria (Anopheles stephensi) and dengue (Aedes aegypti) vectors [1]. Lethal concentrations (LC₅₀) range from 4.408 µM/mL against first instar Anopheles larvae to 7.958 µM/mL against Anopheles pupae, and from 5.016 µM/mL to 10.669 µM/mL for Aedes larvae and pupae, respectively [2]. While direct comparative data for 4,7-dichloro-3-isopropyl-2-methylquinoline is unavailable, the 3-isopropyl and 2-methyl substituents are likely to influence insect cuticle penetration and metabolic stability, potentially enhancing or modulating the observed insecticidal phenotype relative to the unsubstituted 4,7-dichloroquinoline core.

Vector Control Larvicide Insecticide

Physicochemical Differentiation: Lipophilicity and Electrophilic Substitution Resistance

4,7-Dichloro-3-isopropyl-2-methylquinoline exhibits a calculated LogP value of 3.85, which is substantially higher than that of non-chlorinated quinoline (LogP ≈ 2.0) and mono-chlorinated analogs . The presence of two chlorine atoms at positions 4 and 7 enhances electrophilic aromatic substitution resistance while increasing overall lipophilicity [1]. Compared to 4,7-dichloroquinoline (LogP ≈ 2.8), the additional 3-isopropyl and 2-methyl substituents further elevate LogP and modify the compound's solubility profile and membrane permeability characteristics. This increased lipophilicity may improve passive diffusion across biological membranes and enhance target engagement in intracellular compartments, while the resistance to electrophilic substitution provides greater chemical stability under synthetic conditions.

Physicochemical Properties Lipophilicity Chemical Stability

Optimal Application Scenarios for 4,7-Dichloro-3-isopropyl-2-methylquinoline Based on Quantitative Evidence


Synthesis of Novel Antimalarial Lead Compounds via C4 and C7 Functionalization

4,7-Dichloro-3-isopropyl-2-methylquinoline serves as an ideal starting material for the synthesis of 4-aminoquinoline and 7-substituted quinoline antimalarial candidates. The chlorine atoms at positions 4 and 7 are reactive toward nucleophilic aromatic substitution, enabling the introduction of diverse amine-containing pharmacophores [1]. The 3-isopropyl and 2-methyl groups remain inert under these conditions, preserving the core scaffold's lipophilic character (LogP = 3.85) . This substitution pattern is particularly valuable for generating compound libraries targeting chloroquine-resistant P. falciparum strains, as the 4,7-dichloroquinoline scaffold already demonstrates 3.2–3.4-fold superior potency to chloroquine [2].

Development of Dual-Action Antimalarial-Vector Control Agents

The 4,7-dichloroquinoline core exhibits both antiplasmodial activity (IC₅₀ = 6.7–8.5 nM) [1] and larvicidal/pupicidal activity against Anopheles and Aedes mosquitoes (LC₅₀ = 4.4–10.7 µM/mL) . 4,7-Dichloro-3-isopropyl-2-methylquinoline, with its additional alkyl substituents, provides a chemically distinct scaffold for exploring structure-activity relationships in dual-action compounds. The compound's increased lipophilicity relative to 4,7-dichloroquinoline may enhance cuticular penetration in insect assays while maintaining the antiplasmodial core, making it a strategic choice for integrated malaria control research programs.

Building Block for 3-Substituted Quinoline Libraries in Medicinal Chemistry

The 3-isopropyl substituent on 4,7-dichloro-3-isopropyl-2-methylquinoline introduces steric bulk that distinguishes this compound from methyl-only or unsubstituted quinoline analogs. This feature is particularly relevant for probing steric constraints in target binding pockets and for modulating metabolic stability. SAR studies on related 3-substituted 2-methyl-4(1H)-quinolones demonstrate that modifications at the 3-position significantly impact both potency and physicochemical properties [1]. 4,7-Dichloro-3-isopropyl-2-methylquinoline thus enables the synthesis of analog series that systematically vary steric and electronic parameters while maintaining the privileged 4,7-dichloroquinoline pharmacophore .

Synthesis of Quinoline-Based Agrochemical Intermediates

Quinoline derivatives have established utility as insecticides and fungicides [1]. The 4,7-dichloroquinoline scaffold's demonstrated insecticidal activity against agriculturally and medically relevant pests positions 4,7-dichloro-3-isopropyl-2-methylquinoline as a viable intermediate for synthesizing novel agrochemical agents. The chlorine atoms provide handles for further derivatization, while the alkyl substituents confer increased lipophilicity (LogP = 3.85) [2] that may improve foliar retention and cuticular penetration in crop protection applications.

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